4-烯丙基-5-(3-硝基苯基)-4h-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

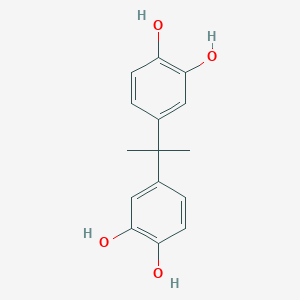

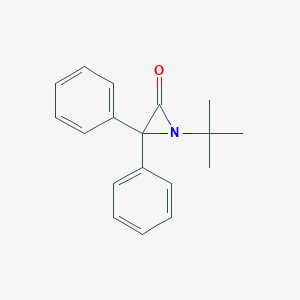

The compound 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for a wide range of biological activities and has been the subject of various studies to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of isothiocyanates with hydrazides. For example, a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Although the specific synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For instance, the structure of a similar compound was determined using IR, 1H-NMR, and 13C-NMR spectra, as well as single-crystal X-ray diffraction . The presence of allyl and nitrophenyl groups in the compound of interest would likely influence the electronic structure and contribute to the stabilization of the molecule through various intramolecular interactions.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The thiol group in the title compound could potentially engage in redox reactions or serve as a nucleophile in substitution reactions. The allyl group might undergo reactions typical of alkenes, such as polymerization or the Diels-Alder reaction. The nitro group could be reduced to an amine, providing further chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the allyl and nitrophenyl groups can affect these properties significantly. For example, the melting points of similar compounds were reported to be in the range of 495 – 503 K . The electronic properties, such as HOMO-LUMO gap, can be studied using computational methods like DFT to predict the reactivity and stability of the compound .

科学研究应用

化学反应性和生物活性

与 4-烯丙基-5-(3-硝基苯基)-4h-1,2,4-三唑-3-硫醇相关的化合物,例如 1,2,4-三唑衍生物,因其显着的化学反应性和多样化的生物活性而被广泛研究。这些化合物表现出广泛的生物学特性,包括抗菌、抗真菌、抗氧化、抗炎和抗病毒活性。它们与具有游离 SH 基团的生物氨基酸(如半胱氨酸)的相似性突显了它们在生化过程和药理应用中的潜力。这些衍生物的合成、物理化学性质和生物活性一直是研究的主题,目的是开发新的治疗剂 (А. G. Kaplaushenko, 2019; M. V. Ohloblina, 2022)。

三唑合成的进展

1,2,4-三唑衍生物合成方面的最新进展突出了环保程序的重要性,该程序利用微波辐射和新型催化剂进行高效的三唑合成。这些方法提供了缩短反应时间和提高产率等优势,这有利于制药行业。新药的开发通常会结合这些三唑核心,因为它们具有稳定性和显着的生物活性 (M. D. de Souza 等人,2019)。

抗真菌和抗菌潜力

1,2,4-三唑化合物的抗真菌和抗菌潜力已得到广泛研究。由于其强大的活性和选择性,这些化合物已被确定为开发新型抗真菌剂的有希望的候选者。1,2,4-三唑衍生物的构效关系 (SAR) 已被探索以优化其抗真菌性能。它们对耐药菌株的有效性和它们在各种抗真菌药物类别中作为药理学上重要的部分的作用突出了它们在应对当代抗菌素耐药性挑战方面的潜力 (Z. Kazeminejad 等人,2022)。

质子传导聚合物膜

基于 1H-1,2,4-三唑的材料的物理化学和质子传导性能的研究显示出在燃料电池膜中的应用前景。这些材料显着提高了电解质膜的热稳定性和电化学稳定性、机械强度和离子电导率,使其适用于高温、无水条件。这一领域的进步突出了 1,2,4-三唑衍生物在生物应用之外的多功能性,扩展到为能源应用开发创新材料 (G. Prozorova 和 A. Pozdnyakov, 2023)。

属性

IUPAC Name |

3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-2-6-14-10(12-13-11(14)18)8-4-3-5-9(7-8)15(16)17/h2-5,7H,1,6H2,(H,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZZADMBHQNVTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

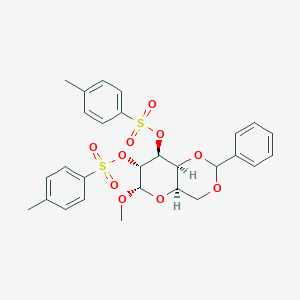

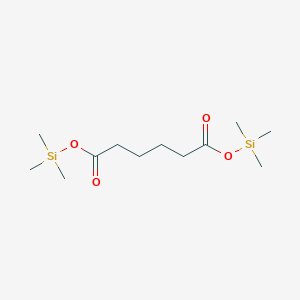

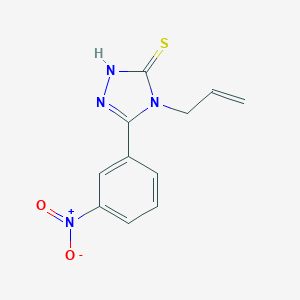

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352184 |

Source

|

| Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |

CAS RN |

17050-61-2 |

Source

|

| Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。